molecular formula C24H30N2O5S B4013429 ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate

ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate

Cat. No. B4013429
M. Wt: 458.6 g/mol
InChI Key: TVCLQVYMOWMZNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex cyclohexene and cyclohexane derivatives, such as ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate, often involves multi-step processes, including ring-closing metathesis and diastereoselective Grignard reactions. Notable methods include the use of L-serine as a starting material, highlighting the versatility and efficiency in synthesizing cyclohexene skeletons (Cong & Yao, 2006)1.

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the geometric and spatial arrangement of atoms within a compound. Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, a compound with similarities to the target molecule, has been analyzed through X-ray diffraction, revealing its monoclinic crystal system and providing insights into its molecular geometry (Minga, 2005)2.

Chemical Reactions and Properties

The chemical behavior and reactions of ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate are complex and vary based on its functional groups and structural composition. Reactions such as cyclization, heterocyclization, and condensation with various reagents can lead to the formation of diverse derivatives with distinct chemical properties (Khodairy & El-Saghier, 2011; Wilamowski et al., 1995)34.

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystallinity, are closely related to its structure. The detailed analysis of compounds similar to ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate reveals significant insights into how structural nuances influence these properties, which is critical for applications in material science and pharmaceuticals.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for applying ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate in various fields. Studies on related compounds provide a basis for predicting the behavior of this molecule in synthetic pathways and its potential interactions in complex chemical environments (Mohamed, 2021; Kurbanova et al., 2019)56.

properties

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-4-30-24(29)20-16(3)21(22(28)25-17-11-6-5-7-12-17)32-23(20)26-19(27)14-31-18-13-9-8-10-15(18)2/h8-10,13,17H,4-7,11-12,14H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCLQVYMOWMZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate

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